5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine

Lipophilicity LogP Drug-likeness

5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-91-8) is a brominated 1,2,4-triazol-3-amine derivative with molecular formula C₉H₉BrN₄ and molecular weight 253.10 Da. The compound features a 1,2,4-triazole heterocyclic core bearing a free 3-amino group and a 4-bromobenzyl substituent at the 5-position linked through a methylene bridge, yielding a scaffold that combines the privileged triazole pharmacophore with a synthetically addressable aryl bromide handle.

Molecular Formula C9H9BrN4
Molecular Weight 253.1 g/mol
CAS No. 502685-91-8
Cat. No. B1623091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine
CAS502685-91-8
Molecular FormulaC9H9BrN4
Molecular Weight253.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC(=NN2)N)Br
InChIInChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H3,11,12,13,14)
InChIKeyCTSHSORRMJZRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-91-8): Procurement-Relevant Baseline Profile for the Brominated Triazol-amine Scaffold


5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-91-8) is a brominated 1,2,4-triazol-3-amine derivative with molecular formula C₉H₉BrN₄ and molecular weight 253.10 Da . The compound features a 1,2,4-triazole heterocyclic core bearing a free 3-amino group and a 4-bromobenzyl substituent at the 5-position linked through a methylene bridge, yielding a scaffold that combines the privileged triazole pharmacophore with a synthetically addressable aryl bromide handle. The 1,2,4-triazol-3-amine motif is a recognized nicotinamide isostere with demonstrated utility in tankyrase inhibition and GABAA receptor modulation [1][2]. The 4-bromobenzyl group confers distinct physicochemical properties—including a calculated LogP of 1.67 and a topological polar surface area (TPSA) of 68.32 Ų —that meaningfully differentiate this compound from its non-halogenated, chlorinated, fluorinated, and directly aryl-linked congeners. This evidence guide identifies quantifiable differentiation dimensions relevant to scientific selection and procurement decisions.

Why 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine Cannot Be Replaced by Non-Halogenated or Alternative Halogen Congeners Without Re-Validating Key Physicochemical and Functional Parameters


Generic substitution of 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine with the non-halogenated 5-benzyl analog (CAS 22819-07-4; MW 174.2 Da; LogP 1.56) or the 5-(4-bromophenyl) analog (CAS 54464-13-0; LogP 1.75; one fewer rotatable bond) introduces measurable changes in critical molecular properties that propagate into divergent biological and synthetic behavior. The bromine atom in the target compound contributes approximately 78.9 Da of additional mass versus the benzyl congener, shifts LogP upward by approximately 0.11 units, and provides a halogen-bond donor capability entirely absent in the benzyl analog [1]. The methylene spacer between the triazole ring and the 4-bromophenyl group confers two rotatable bonds versus one in the directly linked 5-(4-bromophenyl) analog, altering the conformational ensemble accessible to the ligand . Most critically from a procurement perspective, the aryl bromide moiety enables palladium-catalyzed cross-coupling chemistries (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification—a synthetic capability that the non-halogenated 5-benzyl analog cannot support [2]. These differences are quantifiable and functionally consequential; substituting one analog for another without re-optimization risks invalidating structure-activity relationships, pharmacokinetic predictions, and downstream synthetic routes.

Quantitative Differential Evidence for 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine Versus Closest Structural Analogs


Lipophilicity Differentiation: LogP Comparison of 4-Bromobenzyl vs. 4-H-Benzyl vs. 4-Bromophenyl Triazol-3-amine Congeners

5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine exhibits a calculated LogP of 1.67, placing it between the non-halogenated 5-benzyl analog (LogP 1.56) and the directly aryl-linked 5-(4-bromophenyl) analog (LogP 1.75). The ΔLogP of +0.11 versus the benzyl congener is attributable to the bromine atom, while the ΔLogP of −0.08 relative to the bromophenyl analog reflects the moderating effect of the methylene spacer . This intermediate lipophilicity profile may offer a balanced permeability-solubility trade-off not achievable with either comparator alone.

Lipophilicity LogP Drug-likeness Membrane permeability

Molecular Weight Differentiation: Heavy Atom Mass Contribution of Bromine vs. Hydrogen at the Para Position

The molecular weight of 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine (253.10 Da) exceeds that of the 5-benzyl analog (174.20 Da) by 78.90 Da, a difference attributable to the substitution of the para-hydrogen (atomic mass 1.0) with bromine (atomic mass 79.9) . This mass difference of approximately 45% relative to the benzyl congener provides a distinct isotopic signature (characteristic ¹:¹ doublet from ⁷⁹Br and ⁸¹Br isotopes) that facilitates unambiguous identification via LC-MS and GC-MS, and enables facile distinction from non-halogenated analogs in complex reaction mixtures or biological matrices .

Molecular weight Mass spectrometry Detection sensitivity Heavy atom effect

Rotatable Bond Differentiation: Conformational Flexibility of 4-Bromobenzyl vs. 4-Bromophenyl Triazol-3-amine Congeners

5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine possesses two rotatable bonds (one linking the triazole ring to the methylene carbon, and a second linking the methylene carbon to the 4-bromophenyl ring), whereas the directly linked 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine possesses only one rotatable bond [1]. This additional degree of rotational freedom allows the 4-bromophenyl ring in the benzyl congener to sample a broader range of dihedral angles relative to the triazole plane, potentially enabling induced-fit binding modes to target pockets that the more rigid bromophenyl analog cannot access [1]. Conversely, the target has fewer rotatable bonds than the 5-benzyl analog when considering side-chain substituent effects, offering a middle ground in conformational entropy.

Conformational flexibility Rotatable bonds Ligand pre-organization Induced fit

Synthetic Versatility Differentiation: Aryl Bromide as a Reactive Handle for Late-Stage Diversification via Cross-Coupling Chemistry

The 4-bromobenzyl substituent in the target compound contains an aryl bromide moiety that serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions—a capability demonstrated extensively for aryl bromides in medicinal chemistry diversification campaigns [1]. In contrast, the non-halogenated 5-benzyl analog (CAS 22819-07-4) lacks this reactive handle and cannot participate in such transformations without prior functionalization. While the 5-(4-bromophenyl) analog also possesses an aryl bromide, the presence of the methylene spacer in the target compound electronically decouples the triazole π-system from the bromophenyl ring, potentially altering the oxidative addition kinetics at palladium(0) relative to the directly conjugated bromophenyl system [2].

Synthetic utility Cross-coupling Suzuki-Miyaura Building block Late-stage functionalization

Topological Polar Surface Area (TPSA) Comparison: Predicted Oral Bioavailability Potential of 4-Bromobenzyl vs. Benzyl Triazol-3-amine Congeners

The target compound has a TPSA of 68.32 Ų (or 67.6 Ų by an alternative computational model), which is essentially equivalent to that of the 5-benzyl analog (TPSA 67.59 Ų) . Both compounds fall well below the 140 Ų threshold commonly associated with acceptable oral bioavailability under Veber's rules, and both comply with Lipinski's Rule of Five with zero violations. However, the target compound achieves this equivalent TPSA while providing a +0.11 LogP increase and the bromine-mediated halogen bonding capability, demonstrating that the 4-bromobenzyl substitution delivers enhanced lipophilicity and potential target engagement without sacrificing the polar surface area parameters favorable for membrane permeation [1].

TPSA Oral bioavailability Drug-likeness Lipinski Rule of Five

Evidence-Grounded Procurement and Application Scenarios for 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine


Late-Stage Diversification Building Block for Parallel Medicinal Chemistry Libraries

The aryl bromide handle on the 4-bromobenzyl group enables the target compound to serve as a common intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing a single procured batch (recommended purity ≥95% [1]) to be diversified into dozens of biaryl or amine-coupled analogs via parallel synthesis. This directly leverages the synthetic versatility evidence established in Evidence Item 4 (Section 3). In contrast, the non-halogenated 5-benzyl analog would require a separate procurement for each desired derivative, multiplying procurement costs and logistical complexity [2]. This scenario is most applicable in hit-to-lead optimization programs where systematic variation of the 4-position substituent on the benzyl ring is desired to probe SAR against a target of interest, such as tankyrases (where 1,2,4-triazol-3-ylamines function as nicotinamide isosteres [3]) or GABAA receptor subtypes [4].

Analytical Reference Standard with Diagnostic Isotopic Pattern for LC-MS Method Development

The characteristic bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) of the target compound, combined with its molecular weight of 253.10 Da (Evidence Item 2, Section 3), provides a uniquely identifiable MS signature that facilitates its use as an internal standard or reference compound in LC-MS/MS bioanalytical method development. The +78.9 Da mass offset versus the non-halogenated benzyl analog ensures unambiguous chromatographic separation and mass detection, reducing the risk of peak misassignment in complex biological matrices. This scenario is particularly relevant for CROs and pharmaceutical analytical departments developing quantitative methods for triazole-containing compound panels.

Conformational Probe for Induced-Fit Binding to Dynamic Target Pockets

With two rotatable bonds linking the triazole core to the 4-bromophenyl ring (versus one in the 4-bromophenyl analog), the target compound samples a broader conformational ensemble (Evidence Item 3, Section 3). This property makes it valuable as a conformational probe in biophysical assays (SPR, ITC, X-ray crystallography) where the methylene spacer may enable the 4-bromophenyl group to occupy sub-pockets that are inaccessible to the more rigid, directly linked 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. Additionally, the bromine atom provides anomalous scattering for experimental phasing in protein-ligand co-crystallography—a capability absent in the non-halogenated benzyl analog. Research groups studying targets with flexible binding sites (e.g., kinases, nuclear receptors) would derive the greatest benefit from this application.

Balanced Lipophilicity Scaffold for CNS Drug Discovery Programs

The LogP of 1.67 (Evidence Item 1, Section 3), combined with a TPSA of 68.32 Ų, 2 H-bond donors, and 3 H-bond acceptors (Evidence Item 5, Section 3), positions the target compound favorably for CNS drug discovery campaigns where balanced permeability and solubility are critical. The intermediate LogP between the more hydrophilic benzyl analog (LogP 1.56) and the more lipophilic bromophenyl analog (LogP 1.75) suggests utility in programs targeting CNS indications requiring moderate blood-brain barrier penetration, such as GABAA receptor modulation (for which the 1,2,4-triazol-3-amine scaffold has demonstrated agonistic activity in vivo [4]). Procurement of this specific congener allows medicinal chemists to explore the 4-bromobenzyl SAR without incurring the extreme lipophilicity of the bromophenyl analog or the suboptimal halogen bonding of the benzyl analog.

Quote Request

Request a Quote for 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.